

# Ethylhydrazine oxalate physical and chemical data

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## Compound of Interest

Compound Name: Ethylhydrazine

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## An In-depth Technical Guide to **Ethylhydrazine** Oxalate

This technical guide provides a comprehensive overview of the physical and chemical properties of **ethylhydrazine** oxalate, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data, plausible experimental methodologies, and a logical workflow diagram for its synthesis and characterization.

## Physical and Chemical Properties

**Ethylhydrazine** oxalate is an organic salt with the CAS Registry Number 6629-60-3.[1][2][3] It is also known by its synonym, **ethylhydrazine** ethanedioate.[4] This compound serves as a valuable reagent in organic synthesis.

### Summary of Physical and Chemical Data

The key physical and chemical properties of **ethylhydrazine** oxalate are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	6629-60-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>2</sub> H <sub>8</sub> N <sub>2</sub> ·C <sub>2</sub> H <sub>2</sub> O <sub>4</sub> (or C <sub>4</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> )	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white powder or crystals	<a href="#">[5]</a>
Melting Point	170-173 °C (with decomposition)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	365.1 °C at 760 mmHg	<a href="#">[7]</a>
Purity	Typically ≥95% or ≥96.0%	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Storage	Keep in a dark place, sealed in a dry, room temperature environment.	<a href="#">[5]</a> <a href="#">[6]</a>

## Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of **ethylhydrazine oxalate**. While full spectral data is often proprietary, the following provides an overview of available information.

Spectral Data Type	Information
<sup>1</sup> H NMR	Spectral data for ethylhydrazine oxalate is available in chemical databases, which can be used to confirm the presence of the ethyl and hydrazine protons. <a href="#">[1]</a> <a href="#">[9]</a>
FTIR	The infrared spectrum would be expected to show characteristic peaks for the oxalate C=O and C-O stretches, as well as N-H and C-H vibrations of the ethylhydrazine cation.
Mass Spectrometry	Mass spectral data (GC-MS) for the parent compound, ethylhydrazine, is available and can be used as a reference. <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>

## Safety and Handling

**Ethylhydrazine** oxalate is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

- Pictograms: GHS07 (Harmful), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[\[7\]](#)
- Signal Word: Danger[\[4\]](#)[\[7\]](#)
- Hazard Statements: Harmful if swallowed or in contact with skin, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[\[13\]](#)
- Precautionary Statements: Obtain special instructions before use, avoid release to the environment, and wear protective gloves/protective clothing.[\[13\]](#)

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[\[13\]](#)

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **ethylhydrazine** oxalate are not readily available in published literature. However, based on general principles of organic chemistry and related preparations, the following outlines plausible methodologies.

## Synthesis of Ethylhydrazine Oxalate

The synthesis of **ethylhydrazine** oxalate can be logically approached by the neutralization of **ethylhydrazine** with oxalic acid. A related procedure for the synthesis of dihydrazinium oxalate from hydrazine hydrate and oxalic acid suggests a straightforward acid-base reaction.<sup>[14][15]</sup>

Materials:

- **Ethylhydrazine**
- Oxalic acid dihydrate
- Ethanol
- Diethyl ether
- Deionized water

Procedure:

- Dissolve a specific molar equivalent of oxalic acid dihydrate in a minimal amount of warm ethanol.
- In a separate flask, dissolve one molar equivalent of **ethylhydrazine** in ethanol.
- Slowly add the **ethylhydrazine** solution to the oxalic acid solution with constant stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.
- Upon mixing, a white precipitate of **ethylhydrazine** oxalate should form.
- Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.
- Collect the precipitate by vacuum filtration.

- Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and facilitate drying.
- Dry the purified **ethylhydrazine** oxalate under vacuum to a constant weight.

## Analytical Characterization

To confirm the identity and purity of the synthesized **ethylhydrazine** oxalate, a combination of analytical techniques should be employed.

### 1. Melting Point Determination:

- Measure the melting point of the synthesized product using a calibrated melting point apparatus.
- Compare the observed melting point range with the literature value (170-173 °C). A sharp melting point close to the literature value is indicative of high purity.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

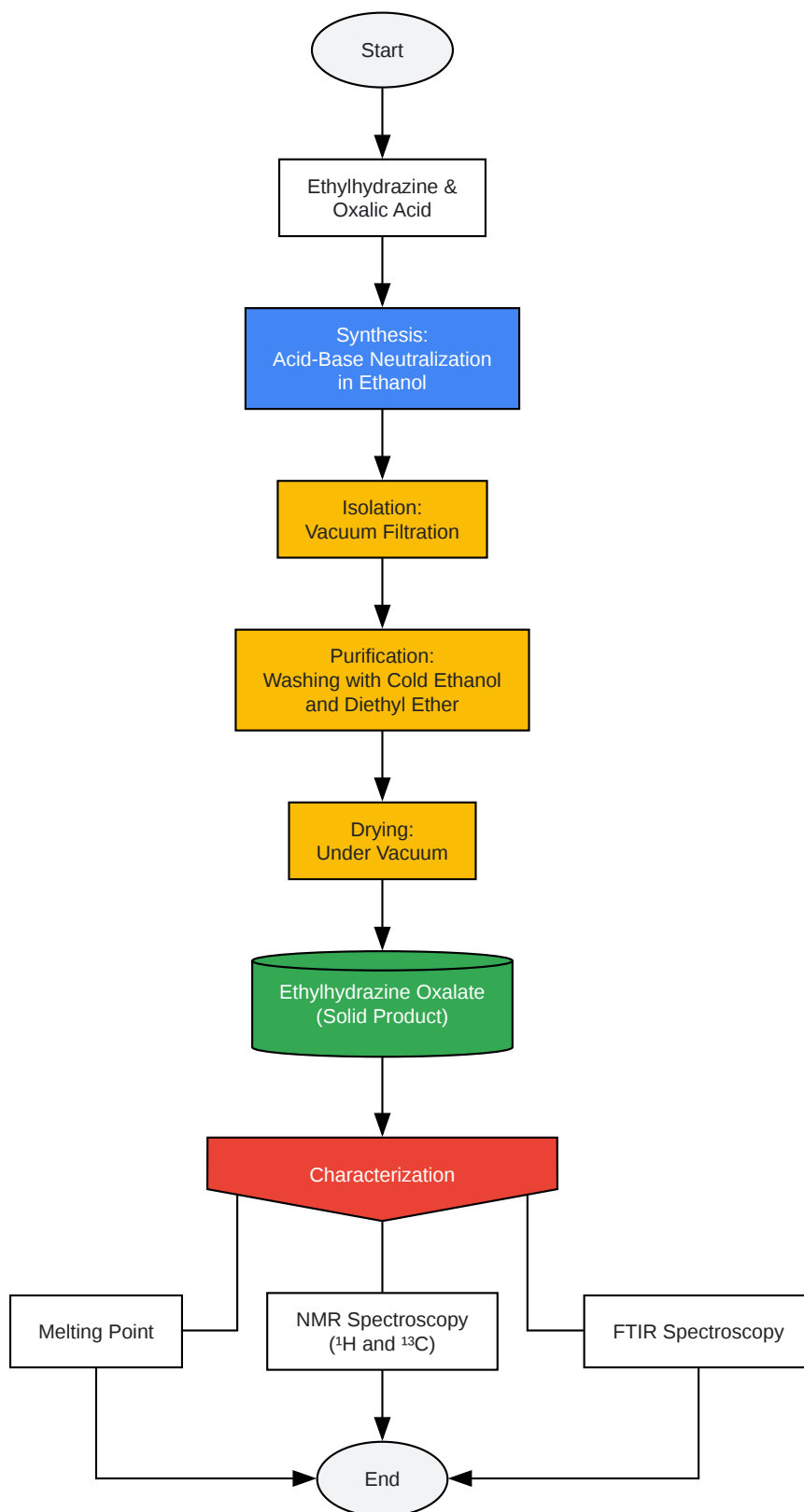
- Dissolve a small sample of the product in a suitable deuterated solvent (e.g., D<sub>2</sub>O).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- The <sup>1</sup>H NMR spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and exchangeable protons of the hydrazinium and oxalate moieties.
- The <sup>13</sup>C NMR spectrum should display peaks for the two carbons of the ethyl group and the carboxylate carbon of the oxalate.

### 3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Obtain an FTIR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).
- Identify characteristic absorption bands for the N-H stretches (hydrazinium), C-H stretches (ethyl group), and the strong carbonyl (C=O) and C-O stretches of the oxalate anion.

## Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of **ethylhydrazine oxalate**.



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### Synthesis and Characterization Workflow

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